molecular formula C23H18ClN3O2 B10878785 2-[7-(4-chlorophenyl)-8-imino-7H-benzo[7,8]chromeno[2,3-d]pyrimidin-9(8H)-yl]ethanol

2-[7-(4-chlorophenyl)-8-imino-7H-benzo[7,8]chromeno[2,3-d]pyrimidin-9(8H)-yl]ethanol

Cat. No.: B10878785
M. Wt: 403.9 g/mol
InChI Key: SDPMCJRDRKSMNH-UHFFFAOYSA-N
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Description

2-[7-(4-CHLOROPHENYL)-8-IMINO-7H-BENZO[7,8]CHROMENO[2,3-D]PYRIMIDIN-9(8H)-YL]-1-ETHANOL is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, an imino group, and a benzochromeno-pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[7-(4-CHLOROPHENYL)-8-IMINO-7H-BENZO[7,8]CHROMENO[2,3-D]PYRIMIDIN-9(8H)-YL]-1-ETHANOL typically involves multi-step organic reactions. The process begins with the preparation of the benzochromeno-pyrimidine core, followed by the introduction of the chlorophenyl and imino groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-[7-(4-CHLOROPHENYL)-8-IMINO-7H-BENZO[7,8]CHROMENO[2,3-D]PYRIMIDIN-9(8H)-YL]-1-ETHANOL undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[7-(4-CHLOROPHENYL)-8-IMINO-7H-BENZO[7,8]CHROMENO[2,3-D]PYRIMIDIN-9(8H)-YL]-1-ETHANOL has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[7-(4-CHLOROPHENYL)-8-IMINO-7H-BENZO[7,8]CHROMENO[2,3-D]PYRIMIDIN-9(8H)-YL]-1-ETHANOL involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzochromeno-pyrimidine derivatives and chlorophenyl-containing compounds. Examples include:

    Chlorophenyl derivatives: Compounds with similar chlorophenyl groups, such as chlorophenyl ketones and chlorophenyl amines.

    Benzochromeno-pyrimidine derivatives: Compounds with similar core structures, such as benzochromeno-pyrimidine carboxylates and benzochromeno-pyrimidine sulfonates.

Uniqueness

The uniqueness of 2-[7-(4-CHLOROPHENYL)-8-IMINO-7H-BENZO[7,8]CHROMENO[2,3-D]PYRIMIDIN-9(8H)-YL]-1-ETHANOL lies in its specific combination of functional groups and core structure, which confer distinct chemical and biological properties. This compound’s unique structure allows for diverse applications and potential therapeutic benefits.

Properties

Molecular Formula

C23H18ClN3O2

Molecular Weight

403.9 g/mol

IUPAC Name

2-[11-(4-chlorophenyl)-13-imino-18-oxa-14,16-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),15-heptaen-14-yl]ethanol

InChI

InChI=1S/C23H18ClN3O2/c24-16-8-5-15(6-9-16)19-18-10-7-14-3-1-2-4-17(14)21(18)29-23-20(19)22(25)27(11-12-28)13-26-23/h1-10,13,19,25,28H,11-12H2

InChI Key

SDPMCJRDRKSMNH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2OC4=C(C3C5=CC=C(C=C5)Cl)C(=N)N(C=N4)CCO

Origin of Product

United States

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